molecular formula C11H12F3N3O B1307640 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde CAS No. 792940-10-4

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B1307640
CAS No.: 792940-10-4
M. Wt: 259.23 g/mol
InChI Key: RLWIXOQDBILIDJ-UHFFFAOYSA-N
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Description

“4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, which include “this compound”, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves protocols reported for similar compounds in the literature .

Scientific Research Applications

Synthesis and Receptor Binding Assays

Research in the realm of medicinal chemistry has led to the synthesis of compounds related to "4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde" with potential as dopamine receptor ligands. These studies often involve reductive amination, amide hydrolysis, and N-alkylation to synthesize compounds that exhibit significant binding affinity towards dopamine receptors, indicating potential applications in neuroscience and pharmacology (Yang Fang-wei, 2013), (Li Gu-ca, 2014), (Li Guca, 2014).

Heterocyclization Studies

The effect of substituents in pyridine-2-carbaldehydes on heterocyclization reactions has been investigated, revealing the synthesis pathways for various substituted 3-(pyridin-2-yl)-1,2,4-triazines or triazine 4-oxides. This type of research is pivotal for developing new materials with potential applications in chemical synthesis and drug development (A. Krinochkin et al., 2017).

Novel Insecticides Design

The design and synthesis of novel insecticides based on structural analogs of "this compound" showcase the compound's application in agriculture. By modifying the scaffold of PAPP (a serotonin ligand), researchers have developed compounds displaying growth-inhibiting activities against pests, indicating a promising direction for the development of new, more effective insecticides (M. Cai et al., 2010).

Antimicrobial Agents

The synthesis of thiazolidinone derivatives starting from related compounds demonstrates significant antimicrobial activity. This suggests that derivatives of "this compound" could serve as valuable leads in the development of new antimicrobial agents, contributing to the ongoing battle against resistant strains of bacteria and fungi (Divyesh Patel et al., 2012).

Drug Metabolism and Pharmacokinetics

Studies on the metabolism of flumatinib, a kinase inhibitor related to "this compound," in chronic myelogenous leukemia patients provide insights into the drug's metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Such research is crucial for understanding the pharmacokinetics and optimizing the efficacy and safety of new drugs (Aishen Gong et al., 2010).

Biochemical Analysis

Biochemical Properties

4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The interaction between this compound and these enzymes can lead to the attenuation of secondary metabolism and bacterial growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the production of specific metabolites in bacterial cells, leading to changes in cellular metabolism and growth . Additionally, the compound’s interaction with enzymes can alter gene expression patterns, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit phosphopantetheinyl transferase is a key aspect of its mechanism of action . By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing essential biochemical reactions, leading to a decrease in bacterial cell viability and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its inhibitory effects on enzymes and cellular processes over extended periods, although its stability may decrease over time . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still inhibiting target enzymes and affecting cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage that balances efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of phosphopantetheinyl transferase affects the production of metabolites essential for bacterial growth and survival . Additionally, the compound may influence other metabolic pathways by altering enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWIXOQDBILIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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